Dimethyl 5-methyl-1H-pyrrole-2,4-dicarboxylate

Descripción general

Descripción

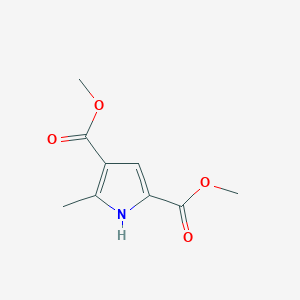

Dimethyl 5-methyl-1H-pyrrole-2,4-dicarboxylate is a heterocyclic compound with the molecular formula C10H11NO4 It is a derivative of pyrrole, a five-membered aromatic ring containing one nitrogen atom

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Knorr Synthesis: One common method for synthesizing dimethyl 5-methyl-1H-pyrrole-2,4-dicarboxylate involves the Knorr synthesis. This method starts with the condensation of ethyl acetoacetate with an amine, followed by cyclization to form the pyrrole ring.

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the above-mentioned routes. The reaction conditions are optimized for yield and purity, and the processes are scaled up to meet industrial demands.

Análisis De Reacciones Químicas

Knorr-Type Cyclization

- Reaction : Synthesized via Knorr pyrrole synthesis using methyl 3-oxopentanoate as a precursor . This method involves cyclocondensation under acidic conditions to form the pyrrole core.

- Yield : Comparable syntheses of analogous pyrroles report yields of 68–84% under optimized conditions .

Vilsmeier–Haack Formylation

- Application : Methyl 2,4-dimethyl-1H-pyrrole-3-carboxylate undergoes formylation at the 5-position using POCl₃ and DMF to yield the 5-formyl derivative, a key intermediate for further functionalization .

- Conditions :

Bromination

- Reaction : Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate analogs undergo bromination at the methyl groups in acetic acid or chloroform with Br₂, yielding 3,5-bis(bromomethyl) derivatives .

- Conditions :

Selective Mono-Reduction

- Reagent : Diisobutylaluminum hydride (DIBAH) selectively reduces one ester group in pyrrole-2,4-dicarboxylates to alcohols .

- Mechanism : Formation of aluminum enolate intermediates via N–H deprotonation enables selective reactivity .

- Example :

Claisen-Schmidt Condensation

- Reaction : The 5-formyl derivative reacts with acetophenones under basic conditions to form α,β-unsaturated ketones .

Example :

Key Reactivity Trends

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Dimethyl 5-methyl-1H-pyrrole-2,4-dicarboxylate has shown potential as a lead compound in drug development due to its structural properties. Key applications include:

- Antitumor Activity : Research indicates that derivatives of pyrrole compounds, including this compound, exhibit antitumor properties. For instance, studies have demonstrated that modifications at the C-5 position can lead to potent compounds against various cancer cell lines, such as A-431 and A-549, with promising IC50 values .

- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity. In vitro studies have shown that derivatives possess significant antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents .

Material Science

The unique structural characteristics of this compound also lend themselves to applications in material science:

- Polymer Synthesis : The compound can serve as a precursor in synthesizing novel polymers with enhanced properties. Its ability to undergo various chemical reactions allows for the creation of materials with tailored functionalities.

Chemical Synthesis

This compound is utilized in synthetic organic chemistry as an intermediate for producing other complex molecules:

- Synthesis of Analogues : The compound can be modified to create analogues with improved biological activity. This versatility is vital for drug discovery processes where structure-activity relationships are explored.

Case Study 1: Antitumor Evaluation

In a study published in Acta Pharmaceutica Sinica, researchers synthesized a series of compounds based on this compound and evaluated their antitumor activity against human carcinoma cell lines. The results indicated that certain modifications led to enhanced inhibitory effects on cell proliferation .

Case Study 2: Antimicrobial Screening

A comprehensive evaluation of pyrrole derivatives was conducted to assess their antimicrobial properties. The synthesized compounds demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The presence of a methoxy group was found to increase the antibacterial efficacy of the compounds .

Mecanismo De Acción

The mechanism of action of dimethyl 5-methyl-1H-pyrrole-2,4-dicarboxylate involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparación Con Compuestos Similares

Dimethyl 5-methyl-2,3-pyridinedicarboxylate: This compound has a similar structure but contains a pyridine ring instead of a pyrrole ring.

Dimethyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-1,3-dicarboxylate: This compound has an additional nitrogen atom in the ring structure, making it a pyrrolopyridine derivative.

1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester: This compound has ethyl ester groups instead of methyl ester groups.

Uniqueness: Dimethyl 5-methyl-1H-pyrrole-2,4-dicarboxylate is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and materials science .

Actividad Biológica

Dimethyl 5-methyl-1H-pyrrole-2,4-dicarboxylate is a compound that has attracted attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications based on various research findings.

Chemical Structure and Synthesis

This compound is a pyrrole derivative characterized by two carboxylate groups at positions 2 and 4 and a methyl group at position 5. The synthesis of this compound typically involves the following steps:

- Formation of Pyrrole Ring : The pyrrole structure can be synthesized through cyclization reactions involving appropriate precursors.

- Esterification : The carboxylic acid groups are converted into their respective methyl esters, resulting in this compound.

Antimicrobial Activity

Research indicates that derivatives of pyrrole compounds, including this compound, exhibit significant antimicrobial properties. A study synthesized a series of pyrrole derivatives and evaluated their in vitro antimicrobial activities against various bacterial and fungal strains. The results demonstrated that these compounds possess:

- Antibacterial Activity : Effective against both Gram-positive and Gram-negative bacteria.

- Antifungal Activity : Significant inhibition of fungal growth was observed.

Table 1 summarizes the antimicrobial activity of synthesized pyrrole derivatives:

| Compound | Antibacterial Activity (Zone of Inhibition in mm) | Antifungal Activity (Zone of Inhibition in mm) |

|---|---|---|

| 8a | 15 | 12 |

| 8b | 18 | 14 |

| 8c | 20 | 16 |

| ... | ... | ... |

Anticancer Properties

Pyrrole derivatives have also been investigated for their anticancer activities. Several studies have reported that compounds containing the pyrrole scaffold can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, specific derivatives have shown promising results against leukemia and breast cancer cell lines.

Enzyme Inhibition

This compound may act as an enzyme inhibitor, affecting pathways involved in various diseases. The presence of the pyrrole ring allows for interactions with enzyme active sites, potentially leading to the development of new therapeutic agents targeting metabolic pathways.

Case Studies

- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) as low as 32 µg/mL for S. aureus, suggesting strong antibacterial potential.

- Anticancer Evaluation : Another research group investigated the cytotoxic effects of this compound on MCF-7 breast cancer cells. The compound exhibited IC50 values in the micromolar range, indicating significant anticancer activity.

Propiedades

IUPAC Name |

dimethyl 5-methyl-1H-pyrrole-2,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4/c1-5-6(8(11)13-2)4-7(10-5)9(12)14-3/h4,10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLEVPTYGXOQBBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(N1)C(=O)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90475849 | |

| Record name | Dimethyl 5-methyl-1H-pyrrole-2,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90475849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102871-98-7 | |

| Record name | Dimethyl 5-methyl-1H-pyrrole-2,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90475849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.